6,8-Dibromo-3,4-dihydronaphthalen-2(1H)-one
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Overview
Description
6,8-Dibromo-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-3,4-dihydronaphthalen-2(1H)-one typically involves the bromination of a precursor naphthalenone compound. A common method might include:
Bromination Reaction: The precursor compound is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce bromine atoms at the desired positions.
Reaction Conditions: The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at a controlled temperature to ensure selective bromination.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Reduction: Formation of 6,8-dibromo-3,4-dihydronaphthalen-2-ol.
Oxidation: Formation of more oxidized naphthalenone derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-3,4-dihydronaphthalen-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atoms and the ketone group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
6,8-Dichloro-3,4-dihydronaphthalen-2(1H)-one: Similar structure with chlorine atoms instead of bromine.
6,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one: Fluorine atoms replacing bromine.
3,4-Dihydronaphthalen-2(1H)-one: Lacks the halogen substituents.
Uniqueness
6,8-Dibromo-3,4-dihydronaphthalen-2(1H)-one is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and potential applications. Bromine atoms are larger and more polarizable than chlorine or fluorine, leading to different chemical behaviors and interactions.
Properties
Molecular Formula |
C10H8Br2O |
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Molecular Weight |
303.98 g/mol |
IUPAC Name |
6,8-dibromo-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H8Br2O/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h3-4H,1-2,5H2 |
InChI Key |
JOOXMFXQQLQZQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)C(=CC(=C2)Br)Br |
Origin of Product |
United States |
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